molecular formula C25H23N3O2S B299857 N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Cat. No. B299857
M. Wt: 429.5 g/mol
InChI Key: OFZNWIUINOCFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BQ-123 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves the inhibition of the endothelin-1 receptor. Endothelin-1 is a potent vasoconstrictor that is involved in the regulation of blood pressure. BQ-123 binds to the endothelin-1 receptor and prevents the vasoconstrictive effects of endothelin-1.
Biochemical and Physiological Effects:
N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been found to have various biochemical and physiological effects. In addition to its effects on blood pressure, BQ-123 has been found to have anti-inflammatory effects. It has also been shown to inhibit the proliferation of cancer cells and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in lab experiments is its specificity for the endothelin-1 receptor. This allows researchers to study the effects of endothelin-1 without interference from other vasoconstrictors. However, one limitation of using BQ-123 is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research on N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One area of research is the development of more potent and selective endothelin-1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of BQ-123 in the treatment of various diseases, including hypertension, cancer, and neurodegenerative disorders. Additionally, researchers may explore the use of BQ-123 as a tool for studying the role of endothelin-1 in various physiological processes.

Synthesis Methods

The synthesis of N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves the reaction of 2-mercapto-N-(3-ethyl-4-oxo-2,3-dihydroquinazolin-6-yl)acetamide with benzhydryl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified through crystallization.

Scientific Research Applications

N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. BQ-123 has been found to inhibit the vasoconstrictive effects of endothelin-1, which is a peptide that plays a key role in the regulation of blood pressure. This has led to the development of BQ-123 as a potential treatment for hypertension and other cardiovascular diseases.

properties

Product Name

N-benzhydryl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-benzhydryl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H23N3O2S/c1-2-28-24(30)20-15-9-10-16-21(20)26-25(28)31-17-22(29)27-23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,23H,2,17H2,1H3,(H,27,29)

InChI Key

OFZNWIUINOCFDR-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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